4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one
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Overview
Description
4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one is a chemical compound with the molecular formula C₁₀H₉F₂NO and a molecular weight of 197.18 g/mol . This compound is characterized by the presence of a four-membered azetidinone ring substituted with a difluoromethylphenyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one typically involves the reaction of 2,5-difluoro-4-methylbenzylamine with a suitable azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinone ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Difluorophenyl)azetidin-2-one
- 4-(4-Methylphenyl)azetidin-2-one
- 4-(2-Fluoro-4-methylphenyl)azetidin-2-one
Uniqueness
4-(2,5-Difluoro-4-methylphenyl)azetidin-2-one is unique due to the presence of both difluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its stability, selectivity, and potency in various applications compared to similar compounds .
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,5-difluoro-4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-5-2-8(12)6(3-7(5)11)9-4-10(14)13-9/h2-3,9H,4H2,1H3,(H,13,14) |
InChI Key |
NMRAUCFHMGLBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C2CC(=O)N2)F |
Origin of Product |
United States |
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